2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-benzylidene-4,9-dihydro-3H-carbazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c21-19-14(12-13-6-2-1-3-7-13)10-11-16-15-8-4-5-9-17(15)20-18(16)19/h1-9,12,20H,10-11H2/b14-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUHEMJWSFFFOR-OWBHPGMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CC=C3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C\C3=CC=CC=C3)NC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one typically involves the condensation of a carbazole derivative with a benzaldehyde derivative under basic or acidic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Functionalized carbazole derivatives with various substituents.
Scientific Research Applications
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and natural product analogs.
Materials Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Carbazole Derivatives
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one ()
This compound shares the carbazolone core but replaces the phenylmethylidene group with a methyl substituent at position 4. Methyl-substituted carbazolones are often explored for their simplified synthesis and metabolic stability compared to aryl-substituted variants .
2,2-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one ()
Here, two methyl groups at position 2 create a sterically hindered environment. This substitution pattern may enhance lipophilicity, improving membrane permeability but possibly reducing solubility. Such modifications highlight how alkyl substituents can fine-tune physicochemical properties without introducing aromatic conjugation .
Table 1: Structural Comparison of Carbazole Derivatives
| Compound Name | Substituents | Key Features |
|---|---|---|
| 2-[(Z)-Phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one | Phenylmethylidene (C2), ketone (C1) | Extended conjugation, (Z)-stereochemistry |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Methyl (C6), ketone (C1) | Reduced steric bulk, metabolic stability |
| 2,2-Dimethyl-2,3,4,9-tetrahydro-1H-carbazol-4-one | Dimethyl (C2), ketone (C4) | Enhanced lipophilicity, steric hindrance |
Functional Analogues in Bioactive Compounds
1,3,4-Thiadiazole and Thiazole Derivatives ()
Compounds such as 9b (1,3,4-thiadiazole) and 12a (thiazole) exhibit antitumor activity against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines. The IC50 values (e.g., 1.19 µM for 12a against HepG2) suggest that electron-withdrawing groups and planar structures enhance DNA intercalation or kinase inhibition. The phenylmethylidene group in the target compound may similarly contribute to π-π stacking interactions in biological targets .
Benzimidazole-Hydrazide Derivatives ()
Compounds 473–474 (2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]-N’-[(Z)-phenylmethylidene]acetohydrazide) show anticonvulsant activity via GABAergic modulation. The hydrazide linker and arylidene groups in these compounds mirror the hydrazone moiety in the target carbazolone.
Table 2: Pharmacological Activities of Analogues
| Compound Class | Biological Activity | Mechanism (Hypothesized) | IC50/Effective Dose |
|---|---|---|---|
| 1,3,4-Thiadiazole (9b) | Antitumor (HepG2) | DNA intercalation or kinase inhibition | 2.94 µM |
| Thiazole (12a) | Antitumor (HepG2, MCF-7) | Dual kinase inhibition | 1.19 µM (HepG2), 3.4 µM (MCF-7) |
| Benzimidazole-Hydrazide (473) | Anticonvulsant | GABA-A receptor modulation | 50 mg/kg (MES model) |
Biological Activity
2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one, also known as CAS Number 1164562-06-4, is a compound belonging to the carbazole family. Its molecular formula is with a molecular weight of approximately 273.33 g/mol. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of carbazole derivatives, including this compound. In bioassays against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, significant antibacterial activity was observed. The zones of inhibition ranged from 16.82 mm to 26.08 mm at a concentration of 50 µg/mL for certain derivatives .
Table 1: Antimicrobial Activity of Carbazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|---|
| 18 | S. aureus | 26.08 | 50 |
| 20 | E. coli | 24.00 | 50 |
| 21 | P. aeruginosa | 22.15 | 50 |
| 17 | B. subtilis | 16.82 | 50 |
Anticancer Activity
The anticancer properties of carbazole derivatives have also been extensively studied. Compounds derived from carbazole structures have shown promising results against various cancer cell lines, including laryngeal carcinoma and Ehrlich's Ascites Carcinoma (EAC) cells. For instance, specific derivatives demonstrated significant cytotoxicity at low concentrations, indicating their potential as chemotherapeutic agents .
Case Study: Antitumor Potential
In a study focusing on A549 cell lines (lung cancer), several N-substituted carbazoles exhibited notable anti-tumor activity. Compound 18 , which features a fluoro group at the para position, showed enhanced anticancer efficacy compared to its counterparts .
Neuroprotective Effects
The neuroprotective capabilities of this compound have been linked to its antioxidative properties. Research indicates that certain derivatives can protect neuronal cells from glutamate-induced injury at concentrations as low as 3 µM . The presence of bulky substituents at the N-position significantly contributes to this neuroprotective activity.
Table 2: Neuroprotective Activity of Carbazole Derivatives
| Compound | Concentration (µM) | Neuroprotective Effect |
|---|---|---|
| 60 | 3 | Significant |
| Bulky Substituents | 30 | Significant |
The biological activities of carbazole derivatives are believed to stem from their ability to interact with cellular targets through various mechanisms:
- Antibacterial Mechanism : The lipophilic nature of these compounds facilitates their penetration through microbial membranes, leading to growth inhibition.
- Anticancer Mechanism : The electron-donating groups in these compounds may enhance their basicity, allowing them to interact more effectively with cellular targets involved in tumor growth.
- Neuroprotective Mechanism : Antioxidative properties play a critical role in protecting neuronal cells from oxidative stress and excitotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
